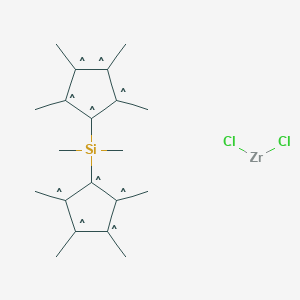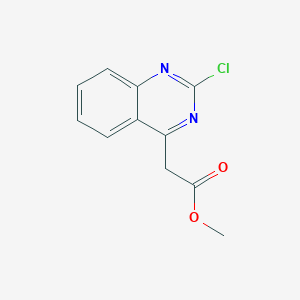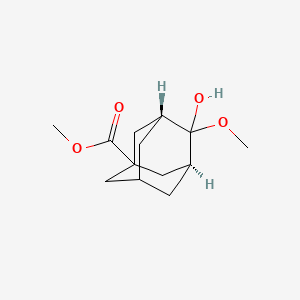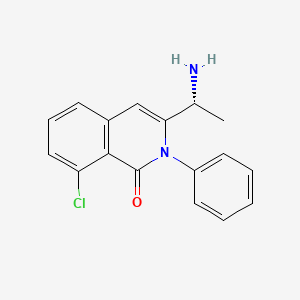
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is a chemical compound that belongs to the class of metallocenes. It is a zirconium-based compound with two tetramethylcyclopentadienyl ligands and a dimethylsilyl bridge. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadienyl lithium in the presence of a dimethylsilyl bridge. The reaction is carried out under inert conditions to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2LiC5HMe4+Me2SiCl2→(Me2Si)(C5HMe4)2ZrCl2+2LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds depending on the substituent used
Applications De Recherche Scientifique
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a precursor for other zirconium-based compounds.
Mécanisme D'action
The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylsilyl-bis-(cyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(methylcyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(ethylcyclopentadienyl)-zirconium dichloride
Uniqueness
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that enhance the reactivity and stability of the compound. The dimethylsilyl bridge further contributes to its unique properties by providing a flexible and electron-rich environment.
Propriétés
Formule moléculaire |
C20H30Cl2SiZr |
|---|---|
Poids moléculaire |
460.7 g/mol |
InChI |
InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
OFMSEHCFCONJIL-UHFFFAOYSA-L |
SMILES canonique |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)

![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)
